2-amino-2-deoxyglucosyldaunomycinone Hydrochloride
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Overview
Description
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is a complex organic compound that belongs to the class of anthracycline antibiotics. It is a derivative of daunomycinone, which is known for its potent antitumor properties. This compound is primarily used in the field of medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves multiple steps, starting from the precursor daunomycinone. The process typically includes the following steps:
Glycosylation: Daunomycinone is glycosylated with a suitable glycosyl donor to introduce the 2-amino-2-deoxyglucose moiety.
Hydrochloride Formation: The resulting glycosylated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Production of daunomycinone through microbial fermentation.
Chemical Modification: Subsequent chemical modifications to introduce the 2-amino-2-deoxyglucose moiety and form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Daunomycinone: The parent compound, known for its antitumor properties.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure.
Uniqueness
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is unique due to the presence of the 2-amino-2-deoxyglucose moiety, which enhances its solubility and potentially its therapeutic efficacy. This modification distinguishes it from other anthracycline antibiotics and may offer advantages in terms of pharmacokinetics and toxicity profiles.
Properties
CAS No. |
32391-87-0 |
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Molecular Formula |
C27H30ClNO12 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO12.ClH/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34;/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3;1H/t13-,14+,19+,22+,25+,26-,27-;/m0./s1 |
InChI Key |
RVKXCQXUICPIDB-CKHAQHBXSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O.Cl |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O.Cl |
Origin of Product |
United States |
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